![molecular formula C20H26FNO2 B2814412 2-(4-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide CAS No. 1797025-61-6](/img/structure/B2814412.png)
2-(4-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide
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Description
2-(4-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.
Scientific Research Applications
Chemical Synthesis and Applications
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, and analgesic material, has been developed. This synthesis involves the cross-coupling reaction and highlights challenges such as the high cost and toxic by-products associated with traditional methods, suggesting the importance of finding efficient and safer synthetic routes for related compounds (Qiu et al., 2009).
Pharmacological Effects and Safety
Research on novel opioids and their pharmacology indicates the importance of understanding the effects, potential therapeutic applications, and safety concerns of compounds structurally related to fentanyl. This research is crucial for assessing the risk and benefits of new pharmacological agents (Drummer, 2018). Additionally, studies on the biological effects of acetamide and formamide derivatives provide insights into the toxicological profiles of various chemical compounds, emphasizing the need for comprehensive evaluation beyond therapeutic potentials (Kennedy, 2001).
Environmental Impact and Removal Strategies
Advanced oxidation processes (AOPs) have been utilized for the degradation of acetaminophen (ACT) in aqueous media, indicating the environmental persistence and potential impact of pharmaceutical compounds. The research discusses kinetics, mechanisms, and by-products of ACT degradation, underscoring the environmental implications of chemical pollutants and the necessity for effective removal strategies (Qutob et al., 2022).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-methoxy-2-adamantyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO2/c1-24-20(16-7-14-6-15(9-16)10-17(20)8-14)12-22-19(23)11-13-2-4-18(21)5-3-13/h2-5,14-17H,6-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDWMHVUHZHCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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